Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C7H9FN2O2. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-fluoro-1-methylpyrazole with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
- Ethyl 4-Fluoro-1H-pyrazole-3-carboxylate
- Methyl 4-Fluoro-1-methylpyrazole-3-carboxylate
- Ethyl 4-Chloro-1-methylpyrazole-3-carboxylate
These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.
Biological Activity
Ethyl 4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and related research findings.
Overview of the Compound
This compound features a pyrazole ring with a fluorine atom at the 4-position and an ethyl ester group at the 3-position. The presence of the fluorine atom enhances its reactivity, allowing for interactions with various biological targets, which can lead to significant pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can modulate various signaling pathways, potentially leading to anti-inflammatory, anticancer, and antiviral effects .
Anticancer Properties
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit promising anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
This compound has shown potential as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various animal models, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Some studies have reported that pyrazole derivatives possess antimicrobial properties against a range of bacterial strains. This suggests that this compound may also have applications in treating infections caused by resistant bacteria.
Comparative Analysis with Related Compounds
The biological activity of this compound can be contrasted with other pyrazole derivatives. The following table summarizes key differences:
Compound | Fluorine Position | Biological Activity |
---|---|---|
This compound | 4 | Anticancer, anti-inflammatory |
Ethyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate | 5 | Antimicrobial |
Ethyl 1H-pyrazole-4-carboxylate | None | Limited biological activity |
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Research Findings on Anti-inflammatory Effects
A recent publication in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced swelling and joint damage compared to controls, suggesting its potential as a therapeutic agent for inflammatory diseases.
Properties
IUPAC Name |
ethyl 4-fluoro-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHHRKMNXCUUEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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